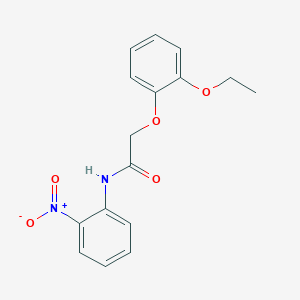
2-(2-ethoxyphenoxy)-N-(2-nitrophenyl)acetamide
Descripción general
Descripción
2-(2-ethoxyphenoxy)-N-(2-nitrophenyl)acetamide, commonly known as ENPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENPA is a synthetic compound that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Chemoselective Synthesis
A study by Magadum and Yadav (2018) demonstrates the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, using immobilized lipase, highlighting the relevance of similar compounds in synthesizing pharmaceuticals with specific functionalities (Magadum & Yadav, 2018).
Pharmacological Assessment
Rani et al. (2016) synthesized novel acetamide derivatives for evaluating cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, indicating the therapeutic potential of similar acetamide compounds in medicine (Rani, Pal, Hegde, & Hashim, 2016).
Anticancer Activities
Another study by Rani, Pal, Hegde, and Hashim (2014) developed 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their anticancer, anti-inflammatory, and analgesic activities, showcasing the significance of acetamide derivatives in developing potential anticancer agents (Rani, Pal, Hegde, & Hashim, 2014).
Diagnostic Applications
Kurumaya et al. (1988) synthesized [13C]phenacetin for a breath test to diagnose liver disease, illustrating the diagnostic use of acetamide derivatives in healthcare (Kurumaya, Kajiwara, Abei, Hirano, & Kokubun, 1988).
Optical Properties and Indicators
Wannalerse and colleagues (2022) explored the synthesis, crystal structure, DFT calculations, and optical properties of orcinolic derivatives, highlighting their potential as OH− indicators, which could have implications in sensing and detection technologies (Wannalerse et al., 2022).
Propiedades
IUPAC Name |
2-(2-ethoxyphenoxy)-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-2-22-14-9-5-6-10-15(14)23-11-16(19)17-12-7-3-4-8-13(12)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUFWIUTXZAKCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chlorophenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4063193.png)
![N-{4-[5-(2,5-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-6-methyl-2-pyridinamine hydrobromide](/img/structure/B4063200.png)

![10-isobutyryl-3-phenyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4063210.png)

![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4063221.png)
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4063227.png)

![2-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4063247.png)
![4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4063250.png)

![3-amino-N-(4-nitrophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4063258.png)
![N~1~-(2-bromophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4063266.png)
![3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4063286.png)